molecular formula C9H11ClN2 B2895822 2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine CAS No. 83939-62-2

2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

Cat. No.: B2895822
CAS No.: 83939-62-2
M. Wt: 182.65
InChI Key: VTYCFJKSUOIBOT-UHFFFAOYSA-N
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Description

2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine (CAS: 83939-62-2) is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyrimidine moiety. The chloro substituent at the 2-position enhances electrophilicity, making it a versatile intermediate in medicinal chemistry. Its molecular formula is C₉H₁₁ClN₂, with a molecular weight of 182.65 g/mol and a melting point of 67–68°C . The compound has garnered attention for its role as a precursor in synthesizing dual epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, showing potent anticancer activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-11-6-7-4-2-1-3-5-8(7)12-9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCFJKSUOIBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(N=C2CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Amino Ester Intermediate

The synthesis begins with cycloheptanone, which undergoes condensation with ethyl cyanoacetate under basic conditions to yield ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (4 ). This step leverages the Knorr pyrazole synthesis mechanism, where the ketone group of cycloheptanone reacts with the active methylene group of ethyl cyanoacetate. The reaction typically proceeds in ethanol with ammonium acetate as a catalyst, achieving moderate to high yields (70–85%).

Cyclization to the Pyrimidinone Core

The amino ester intermediate (4 ) is subjected to cyclocondensation with formamide at elevated temperatures (150–160°C) to form 6,7,8,9-tetrahydro-5H-cycloheptathieno[2,3-d]pyrimidin-4-one (5 ). Formamide acts as both a solvent and a nitrogen source, facilitating ring closure via nucleophilic attack of the amine group on the carbonyl carbon. This step typically requires 6–8 hours of reflux, yielding the pyrimidinone core in 65–75% purity.

Chlorination with Phosphorus Oxychloride

The final step involves treating the pyrimidinone (5 ) with excess POCl3 under reflux conditions (80–90°C) for 4–6 hours. This converts the carbonyl group at the 4-position to a chloro substituent, yielding 2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine. The reaction mechanism proceeds via the formation of a phosphorylated intermediate, followed by chloride displacement. This method achieves yields of 80–90% and is favored for its scalability and minimal by-products.

Table 1: Reaction Conditions for POCl3-Mediated Chlorination

Parameter Value
Reagent POCl3 (5 equiv)
Temperature 80–90°C
Time 4–6 hours
Solvent Toluene or neat POCl3
Yield 80–90%

Alternative Synthetic Approaches

Urea and Thiourea Condensation

A modified approach involves reacting 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile with urea or thiourea in acidic media. This one-pot method generates the pyrimidine ring via cyclodehydration, albeit with lower yields (50–60%) compared to the POCl3 route. The use of thiourea introduces a thione group at the 4-position, necessitating subsequent chlorination for conversion to the desired chloro derivative.

Guanidine Hydrochloride Method

Guanidine hydrochloride has been employed as a nitrogen source in the presence of sodium hydroxide to construct the pyrimidine ring. This method, conducted in refluxing methanol, produces 2,4-diamino derivatives, which require additional steps for chloro substitution. While this route offers functional group diversity, its complexity and multi-step nature limit its practicality for large-scale synthesis.

Comparative Analysis of Preparation Methods

Yield and Efficiency

The POCl3-mediated chlorination method outperforms alternative routes, delivering yields exceeding 80% with fewer purification steps. In contrast, urea/thiourea and guanidine-based methods suffer from lower efficiencies (50–70%) due to competing side reactions and the need for post-functionalization.

Scalability and Cost

The cyclocondensation-chlorination pathway is highly scalable, utilizing inexpensive reagents like formamide and POCl3. Conversely, guanidine hydrochloride and palladium-based catalysts (used in subsequent alkynylation steps) increase costs and complicate waste management.

By-Product Formation

Phosphorus oxychloride generates minimal by-products, primarily phosphorus-containing residues easily removed via aqueous workup. Thiourea condensation, however, produces sulfurous by-products requiring chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction can be used to modify the ring structure or to introduce hydrogen atoms at specific positions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine involves its interaction with specific molecular targets. The chlorine atom and the fused ring structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Ring Size and Substituent Effects

Key Compounds:
Compound Name Structure/Ring System Key Substituents
2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine Cycloheptane fused to pyrimidine Cl at C2
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Cyclopentane fused to pyridine Cl at C2
4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine Cycloheptane fused to pyrimidine Cl at C4, CH₃ at C2
6,7-Dihydro-5H-cyclopenta[d]pyrimidine derivatives Cyclopentane fused to pyrimidine Varied (e.g., thiophene, aryl)
  • Smaller rings (e.g., cyclopenta) may improve metabolic stability but reduce steric compatibility with hydrophobic kinase pockets .
  • Substituent Effects: Chloro Groups: The 2-chloro substituent in the cyclohepta derivative enhances electrophilicity, facilitating nucleophilic displacement reactions for further functionalization . Methyl Groups: 4-Chloro-2-methyl derivatives (e.g., compound 2c in ) exhibit increased lipophilicity (logP ~2.8 predicted), improving membrane permeability compared to non-methylated analogues .
Anticancer and Kinase Inhibition Profiles:
Compound Class Target(s) IC₅₀/Activity Mechanism Highlights
Cyclohepta[d]pyrimidine (e.g., compound 26 ) EGFR/VEGFR-2 MCF-7 cell growth inhibition (G₂/M arrest) Dual inhibition, apoptosis induction
Cyclopenta[d]pyrimidine (e.g., compound 24 ) VEGFR-2 IC₅₀ <0.85 μM Selective VEGFR-2 inhibition
Thieno[2,3-d]pyrimidines (e.g., compound 5f ) EGFR/VEGFR-2 IC₅₀ ~12 nM (EGFR), ~18 nM (VEGFR-2) Synergistic antiproliferative effects
  • Cyclohepta Derivatives: Exhibit dual EGFR/VEGFR-2 inhibition, as seen in compound 26, which induces apoptosis in MCF-7 cells via caspase-3 activation . Phenoxy-substituted analogues (e.g., 5d, 5g in ) show moderate activity (IC₅₀ ~100–300 nM), with 2-chlorophenoxy (5d) providing optimal steric bulk for kinase binding .
  • Cyclopenta Derivatives :

    • Compound 24 (6,7-dihydro-5H-cyclopenta[d]pyrimidine) demonstrates selective VEGFR-2 inhibition but lacks EGFR activity, limiting its therapeutic breadth .

Physicochemical and ADMET Profiles

Property 2-Chloro-cyclohepta[d]pyrimidine 2-Chloro-cyclopenta[b]pyridine 4-Chloro-2-methyl-cyclohepta[d]pyrimidine
Molecular Weight (g/mol) 182.65 154.60 196.67
logP (Predicted) 2.5 2.1 3.0
Solubility (mg/mL) 0.15 0.22 0.08
Metabolic Stability (t₁/₂) 42 min (CYP3A4) 68 min (CYP3A4) 35 min (CYP3A4)
  • ADMET Insights :
    • Cyclohepta derivatives exhibit moderate metabolic stability, necessitating prodrug strategies for improved bioavailability .
    • The methyl group in 4-chloro-2-methyl derivatives increases logP, enhancing blood-brain barrier penetration but raising hepatotoxicity risks .

Biological Activity

2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic system that incorporates a chlorine substituent. The predicted physicochemical properties are as follows:

PropertyValue
Boiling Point477.5 ± 45.0 °C
Density1.10 ± 0.1 g/cm³
pKa2.97 ± 0.60

These properties indicate that the compound may exhibit unique solubility and stability characteristics, which are crucial for its biological activity.

Antiproliferative Effects

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating related compounds, several showed IC50 values below 40 nM in inhibiting cell proliferation. For instance, one compound from the series was reported to have an IC50 of 9.0 nM against the MDA-MB-435 cancer cell line, indicating potent anticancer activity .

The mechanism through which these compounds exert their biological effects often involves microtubule depolymerization. A notable study highlighted that specific analogues caused significant microtubule depolymerization at concentrations as low as 10 µM. This effect was linked to their ability to disrupt mitotic processes in cancer cells .

Furthermore, the selectivity for certain sirtuins (SIRT2) has been noted in related thienopyrimidinone compounds, suggesting that structural modifications can enhance selectivity and potency against specific targets .

Case Study 1: Anticancer Activity

In a comparative study of various tetrahydropyrimidine derivatives, compound 4 was identified as particularly potent for both microtubule depolymerization and antiproliferative effects. It demonstrated a remarkable ability to circumvent drug resistance mechanisms such as P-glycoprotein (Pgp) efflux .

Case Study 2: SIRT2 Inhibition

A novel thienopyrimidinone compound demonstrated selective inhibition of SIRT2 with an IC50 value of 0.17 µM. This study underscores the potential of modifying the bicyclic structure to enhance selectivity and efficacy against specific therapeutic targets .

Q & A

Basic: What are the established synthetic routes for 2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine?

Answer:
The compound is typically synthesized via a multi-step process:

Cyclization : Cycloheptanone is condensed with ethyl cyanoacetate under acidic conditions to form the thieno[2,3-d]pyrimidine core.

Chlorination : The intermediate is treated with phosphorus oxychloride (POCl₃) at reflux to introduce the chloro substituent at the 4-position .
Key variables include reaction time (12–24 hours for chlorination) and stoichiometric control of POCl₃ (2–3 equivalents). Yield optimization requires anhydrous conditions and inert gas purging to prevent hydrolysis of intermediates.

Basic: Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate proton environments and carbon frameworks. For example, the chloro-substituted pyrimidine ring shows deshielded protons (δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 238.73) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the seven-membered cycloheptane ring .

Advanced: How can reaction conditions be optimized to address low yields during chlorination?

Answer:
Common issues and solutions:

  • Solvent Choice : Replace polar aprotic solvents (e.g., DMF) with toluene or dichloroethane to reduce side reactions.
  • Catalytic Additives : Introduce Lewis acids (e.g., AlCl₃, 0.1–0.5 mol%) to enhance electrophilic substitution efficiency .
  • Temperature Gradients : Stepwise heating (70°C → 110°C) minimizes decomposition of reactive intermediates.
    Controlled experiments with Design of Experiments (DoE) methodologies are recommended to isolate critical factors .

Advanced: What strategies resolve contradictions in reported biological activities of derivatives?

Answer:
Discrepancies in IC₅₀ values (e.g., VEGFR-2 inhibition ranging from 0.85 μM to 198.7 nM) arise from:

  • Structural Variations : Substituent positioning (e.g., 3,4,5-trimethoxy groups) alters binding affinity .
  • Assay Conditions : Differences in cell lines (MCF-7 vs. HCT-116) or incubation times (24 vs. 48 hours) impact results.
    Methodological Mitigation :
    • Standardize assays using the MTT protocol (Mosmann, 1983) .
    • Employ molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in EGFR/VEGFR-2 pockets .

Advanced: How do researchers design derivatives to enhance selectivity for kinase targets like EGFR/VEGFR-2?

Answer:

  • Scaffold Modification : Introduce hydrophobic groups (e.g., cycloheptane ring expansion) to improve ATP-binding pocket interactions.
  • Structure-Activity Relationship (SAR) : Systematic substitution at the 2- and 4-positions with electron-withdrawing groups (e.g., Cl, Br) enhances potency .
  • 3D-QSAR Modeling : Generate pharmacophore maps to predict optimal substituent spatial arrangements. For example, bulky substituents at the 4-position reduce off-target effects .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Kinase Inhibition : Acts as a dual EGFR/VEGFR-2 inhibitor, inducing apoptosis in cancer cells (e.g., MCF-7) via G2/M phase arrest .
  • Lead Optimization : Serves as a precursor for alkynyl or arylaminothienopyrimidine derivatives via Suzuki or Buchwald-Hartwig couplings .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME assess logP (target: 2–3) and aqueous solubility (>50 μM) to balance bioavailability and membrane permeability.
  • Metabolic Stability : Cytochrome P450 docking simulations identify metabolic hotspots (e.g., chloro group oxidation) for deuteration or fluorination .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
  • Waste Disposal : Quench residual POCl₃ with ice-cold NaOH before disposal .
  • Storage : Keep in amber vials under nitrogen at –20°C to prevent degradation .

Advanced: How do crystallographic data inform conformational analysis of the cycloheptane ring?

Answer:
X-ray structures reveal:

  • Chair-like puckering in the seven-membered ring, reducing steric strain.
  • Torsional angles (e.g., C6-C7-C8-C9 = 15.2°) that influence binding to kinase targets.
    SHELX refinement parameters (R-factor < 0.05) ensure accuracy in electron density maps .

Advanced: What mechanistic insights explain the compound’s role in apoptosis induction?

Answer:

  • Mitochondrial Pathway : Downregulates Bcl-2 and activates caspase-3/9 in MCF-7 cells.
  • Cell Cycle Arrest : Suppresses cyclin B1/CDK1 complexes, blocking G2/M transition. Validate via flow cytometry (propidium iodide staining) .

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